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molecular formula C10H10BrNO B8745168 6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine

6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine

Cat. No. B8745168
M. Wt: 240.10 g/mol
InChI Key: CNKKSSRLUQVXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062072B2

Procedure details

To a solution 2-methyl-3-butyn-2-ol (21) in acetonitrile (6 mL) was added DBU (0.80 mL, 6.61 mmol) at 0° C., then TFAA was added dropwise, also at 0° C. The reaction was stirred for 30 min. In another round bottom flask, DBU (0.80 mL, 6.61 mmol) was added to a solution of 2-bromo-5-hydroxy pyridine (1 g, 5.75 mmol) in 6 mL of acetonitrile at 0° C. Then 2-methyl-3-butyn-2-ol was added dropwise into this reaction, which was stirred for 30 additional min. The solvent was removed by rotary evaporation, and the residue was diluted with DCM. After separation, the organic layer was washed with 1M HCl, 1M NaOH, sat NaHCO3 and brine, was dried over MgSO4 and concentrated in vacuum. The crude product was dissolved in 2 ml of xylene and subjected to microwave irradiation (130° C., 220 W) for 30 min. The solvent was removed by rotary evaporation and the product concentrated in vacuum. The crude product was purified by column chromatography (silica gel) (10:1 Hx/EtOAc) to give 300 mg of a yellow solid (23% over the two steps). 1H NMR (CDCl3): 1.45 (s, 6H), 5.86 (d, 1H, J=10.4), 6.44 (d, 1H, J=10), 6.90 (d, 1H, J=8.8), 7.14 ppm (s, 1H, J=8.4). HRMS (ESI) m/z calcd for C10H11NOBr [(M+H)+] 240.0024. found: 240.0026.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:6])([C:4]#[CH:5])[CH3:3].C1CCN2C(=NCCC2)CC1.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O.[Br:31][C:32]1[CH:37]=[CH:36][C:35](O)=[CH:34][N:33]=1>C(#N)C>[Br:31][C:32]1[N:33]=[C:34]2[CH:5]=[CH:4][C:2]([CH3:3])([CH3:1])[O:6][C:35]2=[CH:36][CH:37]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#C)O
Name
Quantity
0.8 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Step Three
Name
Quantity
0.8 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 30 additional min
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
the residue was diluted with DCM
CUSTOM
Type
CUSTOM
Details
After separation
WASH
Type
WASH
Details
the organic layer was washed with 1M HCl, 1M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in 2 ml of xylene
CUSTOM
Type
CUSTOM
Details
subjected to microwave irradiation (130° C., 220 W) for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CONCENTRATION
Type
CONCENTRATION
Details
the product concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel) (10:1 Hx/EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C2C(=N1)C=CC(O2)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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